molecular formula C15H12N4O2 B5331301 3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5331301
M. Wt: 280.28 g/mol
InChI Key: OJXJGSKPZKBHCI-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-phenyl-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the phenyl group, which may influence its stability and reactivity.

    3-phenyl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: The position of the pyridinyl group is different, which can alter its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14(17-10-11-5-4-8-16-9-11)15-18-13(19-21-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXJGSKPZKBHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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